
3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde: is an organic compound characterized by the presence of fluorine, methoxy, and trifluoromethyl groups attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This process can be achieved using reagents such as methyl fluorosulfonyldifluoroacetate (Chen’s reagent) in the presence of copper(II) catalysts . The reaction conditions often require moderate to high temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reagents are mixed under controlled conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzoic acid.
Reduction: 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its structural features allow for the investigation of interactions with enzymes and receptors.
Medicine: In medicinal chemistry, the trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds. Therefore, this compound can be used in the development of new drugs with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and materials with enhanced properties such as increased resistance to degradation and improved performance under extreme conditions .
Wirkmechanismus
The mechanism of action of 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 3-Fluoro-2-methoxy-4-(trifluoromethyl)pyridine
- 3-Fluoro-2’-methoxy-5’-methylbenzanilide
- 3-Fluoro-2-methoxy-4-(methylsulfonyl)benzaldehyde
Comparison: Compared to these similar compounds, 3-Fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde is unique due to the presence of both methoxymethoxy and trifluoromethyl groups on the benzaldehyde core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C10H8F4O3 |
|---|---|
Molekulargewicht |
252.16 g/mol |
IUPAC-Name |
3-fluoro-2-(methoxymethoxy)-6-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C10H8F4O3/c1-16-5-17-9-6(4-15)7(10(12,13)14)2-3-8(9)11/h2-4H,5H2,1H3 |
InChI-Schlüssel |
HGCBAGCSIKGJIR-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=C(C=CC(=C1C=O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



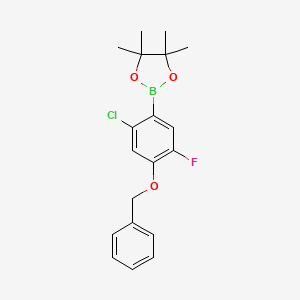
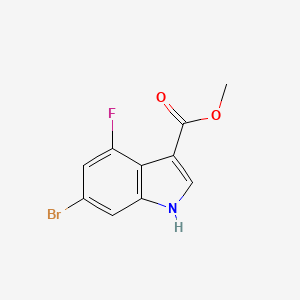
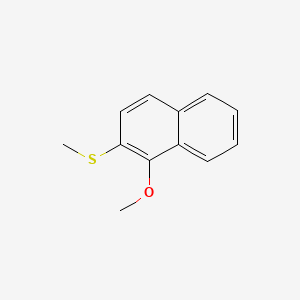
![(S)-10-Amino-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a][1,2]diazepine-2,1'-cyclopropane]-5,11(10H)-dione](/img/structure/B14029509.png)

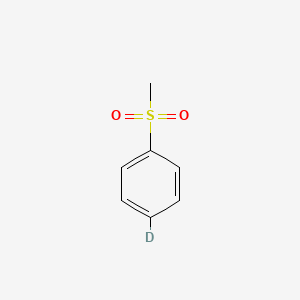
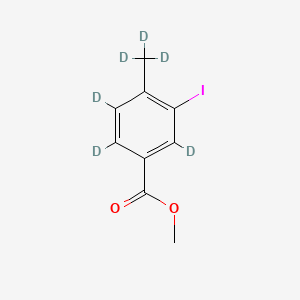
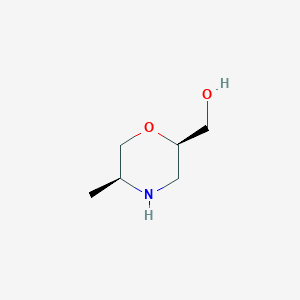

![2-(3-Bromobenzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14029548.png)
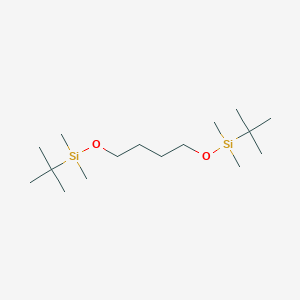
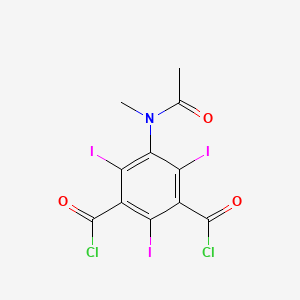
![1-N-[2-(1H-indol-3-yl)ethyl]-4-N-pyridin-4-ylbenzene-1,4-diamine;dihydrochloride](/img/structure/B14029555.png)
